7-(5-Chloro-2-methoxyphenyl)-7-oxoheptanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
7-(5-chloro-2-methoxyphenyl)-7-oxoheptanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClO4/c1-19-13-8-7-10(15)9-11(13)12(16)5-3-2-4-6-14(17)18/h7-9H,2-6H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHHMPQMWDABAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)CCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(5-chloro-2-methoxyphenyl)-7-oxoheptanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 5-chloro-2-methoxyphenylacetic acid.
Formation of Intermediate: The intermediate is formed by reacting 5-chloro-2-methoxyphenylacetic acid with a suitable reagent, such as thionyl chloride, to form the corresponding acid chloride.
Coupling Reaction: The acid chloride is then reacted with a heptanoic acid derivative under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-(5-Chloro-2-methoxyphenyl)-7-oxoheptanoic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The chloro group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of this compound derivatives with additional carboxylic acid groups.
Reduction: Formation of 7-(5-chloro-2-methoxyphenyl)-7-hydroxyheptanoic acid.
Substitution: Formation of 7-(5-methoxy-2-methoxyphenyl)-7-oxoheptanoic acid.
Scientific Research Applications
7-(5-Chloro-2-methoxyphenyl)-7-oxoheptanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-(5-chloro-2-methoxyphenyl)-7-oxoheptanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction processes.
Influencing Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Structural Analogs with Modified Aromatic Substitutents
Halogen and Hydroxyl Derivatives
- 7-(5-Chloro-2-hydroxyphenyl)-7-oxoheptanoic acid Structural Difference: Replaces the methoxy group (OCH₃) at the 2-position with a hydroxyl group (OH). Impact: Increased polarity due to the hydroxyl group may enhance solubility but reduce membrane permeability. Molecular Formula: C₁₃H₁₅ClO₅ (vs. C₁₄H₁₇ClO₄ for the target compound).
- 7-(4-Iodophenyl)-7-oxoheptanoic acid (CAS: 49618-09-9) Structural Difference: Substitutes the 5-chloro-2-methoxyphenyl group with a 4-iodophenyl group. Impact: The iodine atom’s larger size and higher atomic weight could influence steric interactions and electronic properties, making it suitable for radiolabeling or X-ray crystallography studies. Molecular weight: 346.16 g/mol .
- 7-(4-Bromophenyl)-7-oxoheptanoic acid (CAS: 898787-83-2) Structural Difference: Bromine replaces chlorine and methoxy groups, positioned para on the phenyl ring. Impact: Bromine’s moderate electronegativity and polarizability may enhance interactions with hydrophobic enzyme pockets. Molecular weight: 299.17 g/mol .
Aliphatic vs. Aromatic Modifications
- 7-(tert-Butoxy)-7-oxoheptanoic acid (CAS: 1469894-57-2) Structural Difference: Replaces the aromatic phenyl group with a tert-butoxy (OC(CH₃)₃) moiety. Aliphatic chains may enhance metabolic stability compared to aryl groups. Molecular weight: 216.27 g/mol .
Functional Group Variations
Hydrazine Derivatives
- IDE2 (7-(2-Cyclopentylidenehydrazinyl)-7-oxoheptanoic acid) Structural Difference: Incorporates a hydrazinyl group linked to a cyclopentylidene ring instead of the methoxyphenyl group. Impact: The hydrazine moiety may act as a metal-chelating group or enzyme inhibitor. IDE2 is a putative HDAC inhibitor used in stem cell differentiation studies . Purity: >98% (HPLC), molecular weight: 240.3 g/mol .
Ester Derivatives
- Ethyl 7-(5-Chloro-2-methoxyphenyl)-7-oxoheptanoate (CAS: 951886-77-4) Structural Difference: Ethyl ester replaces the carboxylic acid group. Impact: Improved cell permeability due to esterification, often used as a prodrug strategy. However, this derivative is discontinued, suggesting challenges in stability or synthesis .
Anti-inflammatory Activity
- 7-(2-Heptylamino-5-oxocyclopent-1-en-1-yl)-7-oxoheptanoic Acid (Compound 17) Activity: Tested in mouse models of acute inflammation (histamine- and carrageenan-induced edema). Demonstrated dose-dependent inhibition, though efficacy was lower than indomethacin .
Biological Activity
7-(5-Chloro-2-methoxyphenyl)-7-oxoheptanoic acid, a compound with the CAS number 951889-82-0, has garnered attention in the field of medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- A chloro group at the para position of a methoxyphenyl ring.
- A heptanoic acid backbone with a keto group at the seventh carbon.
Molecular Formula
- C : 15
- H : 18
- Cl : 1
- O : 3
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting a potential application in treating infections.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have demonstrated cytotoxic effects on cancer cell lines, including:
- U2OS (osteosarcoma)
- HT29 (colon adenocarcinoma)
- IMR-32 (neuroblastoma)
Table 1: Cytotoxicity Data
| Cell Line | IC50 (µM) |
|---|---|
| U2OS | 56 |
| HT29 | 22 |
| IMR-32 | 49 |
The biological activity of the compound is believed to stem from its ability to interact with specific enzymes and receptors. It may function as an inhibitor or modulator of key cellular pathways, leading to altered cellular processes that can inhibit tumor growth or bacterial proliferation.
Pharmacokinetics and Bioavailability
Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) are critical in determining its bioavailability.
Key Pharmacokinetic Considerations
- Absorption : The compound’s lipophilicity may enhance its absorption through biological membranes.
- Metabolism : Potential metabolic pathways include oxidation and conjugation reactions.
- Excretion : Renal excretion is anticipated based on the compound's molecular weight and solubility properties.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results indicated that it possesses a broad spectrum of activity, with higher potency observed against Gram-positive strains.
Study on Anticancer Effects
Another significant study focused on the anticancer effects of this compound in vivo. Mice treated with the compound exhibited reduced tumor sizes compared to control groups, highlighting its potential as an anticancer agent.
Q & A
Q. What are the common synthetic routes for preparing 7-(5-Chloro-2-methoxyphenyl)-7-oxoheptanoic acid, and what analytical techniques are critical for confirming its structural integrity?
- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or Claisen condensation using 5-chloro-2-methoxybenzoyl chloride and heptanedioic acid derivatives. Key steps include:
- Activation of the carbonyl group using Lewis acids (e.g., AlCl₃) for electrophilic aromatic substitution .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate intermediates .
- Final characterization using NMR (¹H/¹³C for methoxy and chloro substituents), HPLC (>97% purity verification), and mass spectrometry (molecular ion peak at m/z ~284) .
Q. How does the presence of the 5-chloro-2-methoxyphenyl moiety influence the compound's solubility and crystallinity?
- Methodological Answer : The electron-withdrawing chloro group reduces solubility in polar solvents, while the methoxy group enhances solubility in organic solvents (e.g., DMSO, ethanol). Crystallinity is improved by slow evaporation from ethanol/water mixtures. Experimental approaches:
- Solubility profiling using Hansen solubility parameters .
- X-ray diffraction (XRD) to analyze crystal packing influenced by halogen bonding .
Q. What stability challenges arise under varying pH and temperature conditions, and how are degradation products identified?
- Methodological Answer : The 7-oxoheptanoic acid backbone is prone to hydrolysis at pH > 7. Stability studies involve:
- Forced degradation (e.g., 40°C/75% RH for 4 weeks) followed by HPLC-MS to detect breakdown products like 5-chloro-2-methoxybenzoic acid .
- pH-rate profiling to determine degradation kinetics in buffered solutions (pH 3–9) .
Advanced Research Questions
Q. How can reaction yields be optimized for the Friedel-Crafts acylation step in synthesizing this compound?
- Methodological Answer : Yield optimization requires:
- DoE (Design of Experiments) to test variables: catalyst loading (AlCl₃, 1.2–2.0 equiv.), temperature (0–25°C), and solvent (dichloromethane vs. nitrobenzene) .
- In-situ IR monitoring to track acyl intermediate formation and minimize over-acylation .
- Microwave-assisted synthesis to reduce reaction time (30 min vs. 12 hr conventional) while maintaining >85% yield .
Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for the 7-oxoheptanoic acid backbone?
- Methodological Answer : Discrepancies often arise from solvent effects or transition-state stabilization. Approaches include:
Q. How can researchers design robust protocols for studying the compound’s biological activity, particularly its interaction with cellular targets?
- Methodological Answer : Use a combination of:
Q. What advanced chromatographic techniques address co-elution challenges during purity analysis?
- Methodological Answer : Co-elution issues (e.g., with diastereomers or decomposition products) are resolved via:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
